molecular formula C16H19NO4 B11833959 Furo(2,3-b)quinolin-4(9H)-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-8-methoxy-9-methyl- CAS No. 47140-15-8

Furo(2,3-b)quinolin-4(9H)-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-8-methoxy-9-methyl-

Cat. No.: B11833959
CAS No.: 47140-15-8
M. Wt: 289.33 g/mol
InChI Key: VPNKCPHNFBSHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one is a complex organic compound with a unique structure that includes a furoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include the formation of the furoquinoline core through cyclization reactions, followed by functional group modifications to introduce the hydroxypropan-2-yl, methoxy, and methyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. Industrial methods may also involve continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

2-(2-Hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.

    Medicine: Potential medicinal applications include its use as a lead compound for drug development, particularly if it exhibits pharmacological activity such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: In industrial applications, the compound can be used in the development of new materials, catalysts, or other chemical products.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating biochemical pathways. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate the precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one include other furoquinoline derivatives with different substituents. Examples include:

  • 2-(2-Hydroxypropan-2-yl)-4-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-3-ol
  • 2-(2-Hydroxy-2-propanyl)-4-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-9-ium

Uniqueness

The uniqueness of 2-(2-Hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one lies in its specific combination of functional groups and the resulting chemical and biological properties. This compound’s distinct structure may confer unique reactivity, biological activity, or other properties that differentiate it from similar compounds.

Properties

CAS No.

47140-15-8

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

2-(2-hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4-one

InChI

InChI=1S/C16H19NO4/c1-16(2,19)12-8-10-14(18)9-6-5-7-11(20-4)13(9)17(3)15(10)21-12/h5-7,12,19H,8H2,1-4H3

InChI Key

VPNKCPHNFBSHAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CC2=C(O1)N(C3=C(C2=O)C=CC=C3OC)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.